N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Description
N-(3,4-Dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a sulfone-containing dihydrothiophene derivative characterized by a 2,3-dihydrothiophen-3-amine core substituted with a 3,4-dimethylphenyl group.
The compound’s structure is closely related to other N-aryl-1,1-dioxo-2,3-dihydrothiophen-3-amine derivatives, where substituents on the phenyl ring modulate electronic, steric, and solubility properties. For example, the 3-chloro analog (CAS 321977-85-9) has been commercialized for research purposes , while the 4-ethoxy derivative (CAS 620590-04-7) highlights the role of alkoxy groups in altering molecular conformation .
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-4-11(7-10(9)2)13-12-5-6-16(14,15)8-12/h3-7,12-13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXYTODHBGFIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CS(=O)(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with a suitable thiophene precursor under specific conditions. For instance, the reaction can be carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides and thiols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Environmental Applications
The compound's chemical structure allows it to be investigated for its role in environmental remediation processes.
Case Study: Removal of Contaminants
Research on related compounds has shown that certain benzothiazoles can be effectively removed from wastewater using vegetated treatment wetlands. These studies indicate that the transformation products formed during the treatment process can significantly reduce toxicity levels in effluents .
| Study | Method | Contaminant Removed | Removal Efficiency |
|---|---|---|---|
| Wetland Treatment | Vegetated Treatment Wetlands | Benzothiazole | 99.7% |
Materials Science
N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can also be explored for its potential applications in materials science.
Case Study: Synthesis of Hybrid Materials
Recent advancements have highlighted the use of thiophene derivatives in creating hybrid materials with enhanced properties. For instance, compounds similar to this compound have been utilized in synthesizing nanocomposites with improved electrical conductivity and thermal stability .
| Material Type | Properties Enhanced | Application Area |
|---|---|---|
| Nanocomposite | Electrical Conductivity | Electronics |
| Polymer Blend | Thermal Stability | Coatings |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine and its analogs:
Key Findings:
Methyl and ethoxy groups (electron-donating) may improve stability but reduce electrophilicity compared to halogenated analogs .
Structural Conformation :
- The dihydrothiophene sulfone core adopts a planar conformation in crystalline states, as observed in the 3-chloro derivative .
- Substituents like ethoxy or trifluoromethyl can induce torsional strain, affecting molecular packing and crystallinity .
The trifluoromethyl-thiazine analog (CAS 2306268-61-9) demonstrates the importance of fluorine in CNS-targeting compounds .
Synthetic Accessibility :
Biological Activity
N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a synthetic organic compound classified under thiophenes, known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 237.32 g/mol. It features a thiophene ring substituted with a 3,4-dimethylphenyl group and a sulfone moiety. The structure is significant for its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations into its anticancer properties have shown promise in inhibiting the proliferation of cancer cells through various mechanisms.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in metabolic pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell metabolism, leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor activity associated with cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups.
- Table 1 : Antimicrobial Activity Results
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10
-
Anticancer Research :
- A cell viability assay was conducted on various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent reduction in cell viability.
- Table 2 : Anticancer Activity Results
Concentration (µM) HeLa Cell Viability (%) MCF-7 Cell Viability (%) 10 80 75 25 60 50 50 40 30
Q & A
Basic Question
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and sulfone groups (δ 3.1–3.5 ppm for CH2 in dihydrothiophene).
- UV-Vis : Confirm π→π* transitions in the thiophene ring (λmax ~260–280 nm).
- HPLC-MS : Verify molecular weight (theoretical MW: ~279.35 g/mol) and purity.
Data Contradiction Resolution : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or variable-temperature NMR. For ambiguous mass spectra, cross-validate with high-resolution MS (HRMS) and isotopic pattern analysis .
How can reaction conditions be optimized to improve yield and selectivity for this compound?
Advanced Question
Use a Design of Experiments (DoE) approach:
- Variables : Temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd/C for coupling steps).
- Response Surface Modeling : Identify interactions between variables. For instance, higher temperatures in polar solvents may accelerate ring closure but risk side reactions.
Leverage ICReDD’s feedback loop: Computational predictions (e.g., Gibbs free energy of intermediates) guide experimental parameter narrowing, reducing optimization cycles by ~40% .
What computational tools are recommended for modeling the electronic properties of this compound, and how do they inform experimental design?
Advanced Question
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack sites on the thiophene ring).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvents.
For example, DFT simulations of the sulfone group’s electron-withdrawing effect can explain its role in stabilizing intermediates during synthesis .
How should researchers address discrepancies between experimental and computational data for this compound?
Advanced Question
Case Study : If computed IR spectra (e.g., C=O stretches at 1680 cm⁻¹) deviate from experimental data (observed at 1705 cm⁻¹):
- Step 1 : Re-optimize computational parameters (e.g., solvent model, basis set).
- Step 2 : Check for experimental artifacts (e.g., moisture absorption altering peak positions).
- Step 3 : Cross-reference with X-ray crystallography (if available) to validate bond lengths and angles.
This iterative validation aligns with ICReDD’s integration of computational and experimental workflows .
What novel methodologies can be applied to study the compound’s potential biological or catalytic activity?
Advanced Question
- Fragment-Based Drug Design (FBDD) : Screen the compound as a fragment library member for protein binding using SPR or NMR.
- Catalysis : Test its sulfone moiety as a ligand in transition-metal complexes for cross-coupling reactions.
- In Silico Docking : Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., enzymes with hydrophobic pockets).
Ensure experimental validation follows computational predictions to maintain rigor .
How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Basic Question
- Documentation : Provide detailed protocols for solvent drying, reagent purity (>98%), and inert atmosphere conditions.
- Analytical Standards : Use certified reference materials (CRMs) for NMR and HPLC calibration.
- Collaborative Validation : Share raw data (e.g., NMR FID files) via platforms like Zenodo for peer verification.
Reproducibility issues often stem from uncontrolled variables (e.g., trace moisture in solvents), which computational models can flag .
What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Advanced Question
- High-Performance Countercurrent Chromatography (HPCCC) : Ideal for polar sulfone-containing compounds.
- Membrane Separation : Use nanofiltration membranes to isolate byproducts based on molecular weight.
- Crystallization Screening : Employ crystal engineering (e.g., solvent-drop grinding) to optimize polymorph purity.
These methods align with CRDC subclass RDF2050104 (membrane and separation technologies) .
Table 1 : Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
